Cas no 88-13-1 (Thiophene-3-carboxylic acid)

チオフェン-3-カルボン酸は、チオフェン環の3位にカルボキシル基が導入された芳香族化合物です。分子式C5H4O2S、分子量128.15の白色~淡黄色結晶性固体で、融点は約138-140℃です。有機合成化学において重要なビルディングブロックとして機能し、医薬品中間体や機能性材料の合成に広く利用されています。特に、チオフェン骨格の電子特性とカルボキシル基の反応性を併せ持つため、医農薬の活性成分開発や有機半導体材料の前駆体としての応用が注目されています。高い純度(通常99%以上)と安定性が特徴で、各種エステル化やアミド化反応に対応可能です。
Thiophene-3-carboxylic acid structure
Thiophene-3-carboxylic acid structure
Product Name:Thiophene-3-carboxylic acid
CAS番号:88-13-1
MF:C5H4O2S
メガワット:128.149060249329
MDL:MFCD00005467
CID:34452
PubChem ID:6918
Update Time:2025-12-22

Thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Thiophene-3-carboxylic acid
    • 3-Thenoic acid
    • AKOS B013976
    • AKOS 207-06
    • 3-Thiophenezoic acid
    • 3-THIOPHENIC ACID
    • BETA-THIOPHENIC ACID
    • B-THIOPHENIC ACID
    • 3-Thiophenecarboxylic Acid
    • 3-Thiophenearboxylic acid
    • 3-Thienylcarboxylic acid
    • 3-THIOPHENE CARBOXYLIC ACID
    • beta-Thiophenecarboxylic acid
    • .beta.-Thiophenic acid
    • .beta.-Thiophenecarboxylic acid
    • YNVOMSDITJMNET-UHFFFAOYSA-N
    • 6V3012Q6BE
    • thiophene-3-carboxylicacid
    • 3-thienoic acid
    • 3-thiophenoic acid
    • 3-thiophen
    • AC-4905
    • T1084
    • 3-Carboxythiophene
    • 3-Thiophenecarboxylic acid, 99%
    • AM20110264
    • EINECS 201-802-5
    • P17867
    • Thiophene-3-caboxylic acid
    • thiophen-3-carboxylic acid
    • SCHEMBL152166
    • NSC66314
    • 3-thiophencarboxylic acid
    • FT-0616409
    • 5-nitro-3,4-dihydro-1h-isoquinoline-2-carboxylicacidtert-butylester
    • 5-18-06-00199 (Beilstein Handbook Reference)
    • Q-101197
    • F2191-0103
    • HY-W004615
    • 88-13-1
    • NSC 66314
    • CS-W004615
    • Thiophene-3-formic acid
    • CHEMBL164585
    • PS-5325
    • 3-THENOIC ACID [MI]
    • NCIOpen2_000030
    • MFCD00005467
    • PB18386
    • LS-152973
    • 3-thiophenecarboxylic
    • BDBM50074328
    • STK373639
    • BIDD:GT0807
    • BP-20550
    • Z147647094
    • AKOS000276783
    • BRN 0001994
    • YNVOMSDITJMNET-UHFFFAOYSA-
    • EN300-22996
    • UNII-6V3012Q6BE
    • HMS1738H11
    • DTXSID40236745
    • InChI=1/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • SY001582
    • NSC-66314
    • Q27265560
    • β-Thiophenecarboxylic acid
    • β-Thiophenic acid
    • 3-Thiophenecarboxylic acid,98%
    • DTXCID70159236
    • ALBB-012106
    • 3-Thiophenecarboxylic acid; 3-Thenoic acid; beta-Thiophenic acid
    • DB-016025
    • NS00039243
    • TX0
    • MDL: MFCD00005467
    • インチ: 1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • InChIKey: YNVOMSDITJMNET-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CSC=1)O
    • BRN: 0001994

計算された属性

  • せいみつぶんしりょう: 127.99300
  • どういたいしつりょう: 127.9932
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 65.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 針状結晶水蒸気による揮発性
  • 密度みつど: 1.305 (estimate)
  • ゆうかいてん: 136.0 to 141.0 deg-C
  • ふってん: 271°C at 760 mmHg
  • フラッシュポイント: 117.8℃
  • 屈折率: 1.5160 (estimate)
  • ようかいど: water: soluble0.2g/10 mL, clear to almost clear, colorless to slightly brownish-yellow
  • すいようせい: 4.3 g/L (25 ºC)
  • PSA: 65.54000
  • LogP: 1.44630
  • マーカー: 9279
  • 酸性度係数(pKa): 4.1(at 25℃)
  • ようかいせい: 水(25℃、0.43 g/100 g)に微溶解する。

Thiophene-3-carboxylic acid セキュリティ情報

Thiophene-3-carboxylic acid 税関データ

  • 税関コード:29349990
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Thiophene-3-carboxylic acid 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
003460-5g
3-Thiophenecarboxylic acid
88-13-1 98%
5g
£12.00 2022-03-01
Fluorochem
003460-25g
3-Thiophenecarboxylic acid
88-13-1 98%
25g
£24.00 2022-03-01
Fluorochem
003460-100g
3-Thiophenecarboxylic acid
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100g
£78.00 2022-03-01
Alichem
A169005482-500g
Thiophene-3-carboxylic acid
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500g
$477.00 2023-08-31
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H80470-1g
Thiophene-3-carboxylic acid
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1g
¥50 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
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Thiophene-3-carboxylic acid
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¥110 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
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Thiophene-3-carboxylic acid
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25g
¥310 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H80470-100g
Thiophene-3-carboxylic acid
88-13-1 99%
100g
¥980 2023-09-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1084-25G
3-Thiophenecarboxylic Acid
88-13-1 >98.0%(GC)(T)
25g
¥620.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T124563-100g
Thiophene-3-carboxylic acid
88-13-1 99%
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¥523.90 2023-08-31

Thiophene-3-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Ethyl acetate ;  10 h
リファレンス
Aerobic oxidation of alcohols under visible light irradiation of fluorescent lamp
Hirashima, Shin-ichi; et al, Green Chemistry, 2007, 9(4), 318-320

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water
リファレンス
3-Thenoic acid
Campaigne, E. E.; et al, Organic Syntheses, 1953, 33, 94-5

合成方法 3

はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water
リファレンス
3-Substituted thiophenes
Campaigne, E.; et al, Journal of the American Chemical Society, 1948, 70, 1555-8

合成方法 4

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  7 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
リファレンス
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; et al, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

合成方法 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  30 min, -80 °C
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
リファレンス
Tuning of electronic properties of novel donor-acceptor polymers containing oligothiophenes with electron-withdrawing ester groups
Imae, Ichiro ; et al, Polymer Bulletin (Heidelberg, 2021, 78(5), 2341-2355

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
リファレンス
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: 1,4-Dioxane ;  8 h, 20 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium Solvents: Acetonitrile ,  Water ;  8 h, rt
リファレンス
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ,  Polyethylene glycol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters
Han, Wei; et al, Synthesis, 2015, 47(13), 1861-1868

合成方法 11

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide Solvents: Acetic acid
リファレンス
Preparation of thiophenecarboxylic acids
, Japan, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: p-Xylene
リファレンス
Enzymic oxidation of methyl groups in heteroarenes: a versatile method for the preparation of heteroaromatic carborylic acids
Kiener, Andreas, Angewandte Chemie, 1992, 104(6), 748-9

合成方法 13

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite ,  Cuprous chloride Solvents: Water
リファレンス
Synthesis of Novel Substituted Thienothiazines
Punk, Peter, 1977, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
リファレンス
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

合成方法 16

はんのうじょうけん
1.1 Catalysts: Benzene
リファレンス
Photolyses of bis(2-thiophenecarbonyl) and bis(3-thiophenecarbonyl) peroxides in benzene. Production of biphenyl from the solvent benzene controlled by the photolysis rate
Urano, Toshiyuki; et al, Chemistry Letters, 1983, (6), 867-70

合成方法 17

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

合成方法 18

はんのうじょうけん
1.1 Catalysts: Oxygen ,  Hydrogen bromide Solvents: Ethyl acetate ;  10 h
リファレンス
Aerobic photo-oxidation of alcohols in the presence of a catalytic inorganic bromo source
Hirashima, Shin-Ichi; et al, Tetrahedron, 2006, 62(33), 7887-7891

合成方法 19

はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ;  cooled; 3 min; 30 min
リファレンス
Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers
Pal, Bikash; et al, Macromolecules (Washington, 2007, 40(23), 8189-8194

合成方法 20

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
リファレンス
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

合成方法 21

はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: 1,4-Dioxane ;  10 - 30 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO2
Ukai, Kazutoshi; et al, Journal of the American Chemical Society, 2006, 128(27), 8706-8707

合成方法 22

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Carbon tetrabromide Solvents: Ethyl acetate ;  20 h
リファレンス
Catalytic aerobic photooxidative cleavage of carbon-carbon triple bonds using carbon tetrabromide
Yamaguchi, Tomoaki; et al, Synlett, 2013, 24(5), 607-610

合成方法 23

はんのうじょうけん
1.1 Reagents: Cesium fluoride ,  7,7,8,8-Tetraethylbicyclo[4.2.0]disil-1,3,5-triene Solvents: Dimethylformamide ;  1 atm, 0 °C; 2 h, 1 atm, rt
リファレンス
A Strained Disilane-Promoted Carboxylation of Organic Halides with CO2 under Transition-Metal-Free Conditions
Mita, Tsuyoshi; et al, Organic Letters, 2015, 17(21), 5276-5279

合成方法 24

はんのうじょうけん
1.1 Reagents: Sodium dichromate Solvents: Water ;  8 h, 200 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Oxidation of methylthiophenes to thiophenecarboxylic acids
Kim, Su Jin; et al, Bulletin of the Korean Chemical Society, 2009, 30(11), 2789-2791

合成方法 25

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Acetone ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Aerobic photooxidative cleavage of 1,3-diketones to carboxylic acids using 2-chloroanthraquinone
Tachikawa, Yuma; et al, Tetrahedron Letters, 2013, 54(46), 6218-6221

合成方法 26

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Ethyl acetate ;  24 h
リファレンス
Catalytic oxidative cleavage of 1,3-diketones to carboxylic acids by aerobic photooxidation with iodine
Tada, Norihiro; et al, Synlett, 2011, (19), 2896-2900

合成方法 27

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  26 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; et al, Journal of Organic Chemistry, 2017, 82(7), 3781-3786

合成方法 28

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  Lithium acetate ,  Manganese Catalysts: Cobalt dibromide ,  2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline Solvents: Dimethylacetamide ;  12 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
リファレンス
Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2
Wang, Yanwei; et al, Chemical Communications (Cambridge, 2020, 56(92), 14416-14419

合成方法 29

はんのうじょうけん
1.1 Reagents: Diethylzinc Solvents: Dimethyl sulfoxide ,  Toluene ;  16 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
リファレンス
Diethylzinc-promoted carboxylation of aryl/alkenyl boronic acids with CO2
Tang, Tingyu; et al, Organic & Biomolecular Chemistry, 2023, 21(44), 8849-8856

合成方法 30

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Reagents: 2,2′-Anhydrouridine ;  12 h, 140 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
リファレンス
Copper-catalyzed aerobic oxidative synthesis of aromatic carboxylic acids
Yang, Daoshan; et al, Chemical Communications (Cambridge, 2011, 47(8), 2348-2350

合成方法 31

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

合成方法 32

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
リファレンス
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Thiophene-3-carboxylic acid Raw materials

Thiophene-3-carboxylic acid Preparation Products

Thiophene-3-carboxylic acid サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88-13-1)Thiophene-3-carboxylic acid
注文番号:A10484
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 17:26
価格 ($):305.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88-13-1)3-Thiophenezoic acid
注文番号:sfd13370
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Email:sales2@senfeida.com

Thiophene-3-carboxylic acid スペクトログラム

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Thiophene-3-carboxylic acid 関連文献

推奨される供給者
Amadis Chemical Company Limited
(CAS:88-13-1)Thiophene-3-carboxylic acid
A10484
清らかである:99%
はかる:500g
価格 ($):305.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-13-1)3-Thiophenezoic acid
sfd13370
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email